molecular formula C19H21N3O2S B2670510 5-ethyl-6-methyl-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol CAS No. 1223961-43-0

5-ethyl-6-methyl-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol

Cat. No.: B2670510
CAS No.: 1223961-43-0
M. Wt: 355.46
InChI Key: YFXURAQWKPWXLS-UHFFFAOYSA-N
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Description

5-ethyl-6-methyl-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol is a complex organic compound with a unique structure that includes a pyrimidine ring, an oxazole ring, and various alkyl and aryl substituents

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving pyrimidine and oxazole derivatives.

    Medicine: Possible therapeutic applications due to its unique structure and potential biological activity.

    Industry: Use in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

If the compound has biological activity, the mechanism of action refers to how it exerts its effects at the molecular level. This often involves interaction with specific proteins or other biological targets .

Safety and Hazards

The safety and hazards of an organic compound are typically determined through toxicology studies. This can include information on the compound’s flammability, reactivity, toxicity, and safe handling procedures .

Future Directions

Future directions could involve further studies to optimize the synthesis process, explore new reactions, investigate the compound’s mechanism of action in more detail, or develop new applications for the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-6-methyl-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol typically involves multiple steps, including the formation of the oxazole ring, the introduction of the sulfanyl group, and the construction of the pyrimidine ring. Common reagents used in these reactions include alkyl halides, thiols, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-6-methyl-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: Various substituents on the aromatic rings can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Comparison with Similar Compounds

Similar Compounds

  • **5-ethyl-6-methyl-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-ethyl-4-methyl-2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-5-15-12(3)20-19(22-17(15)23)25-10-16-13(4)24-18(21-16)14-8-6-7-11(2)9-14/h6-9H,5,10H2,1-4H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXURAQWKPWXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC2=C(OC(=N2)C3=CC=CC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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